molecular formula C12H18O B13606558 2-(4-Ethylphenyl)-2-methylpropan-1-ol

2-(4-Ethylphenyl)-2-methylpropan-1-ol

Cat. No.: B13606558
M. Wt: 178.27 g/mol
InChI Key: HQKVQVFQNSPPJG-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol with a phenyl group substituted at the para position by an ethyl group and a methyl group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-(4-ethylphenyl)-2-methylpropan-1-one, using a suitable catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: 2-(4-Ethylphenyl)-2-methylpropan-1-one.

    Reduction: 2-(4-Ethylphenyl)-2-methylpropane.

    Substitution: 2-(4-Ethylphenyl)-2-methylpropyl chloride or bromide.

Scientific Research Applications

2-(4-Ethylphenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators, inhibiting their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-methylpropan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Ethylphenyl)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    1-(4-Ethylphenyl)-2-methyl-2-propen-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

2-(4-Ethylphenyl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethyl group and a hydroxyl group on a phenyl ring makes it a versatile intermediate in organic synthesis and a valuable compound in various applications.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-(4-ethylphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C12H18O/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h5-8,13H,4,9H2,1-3H3

InChI Key

HQKVQVFQNSPPJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)CO

Origin of Product

United States

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